1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea
Beschreibung
The compound 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea is a urea-based small molecule characterized by a pyrimidine ring substituted with a dimethylamino group at the 2-position and a 3-ethylphenyl group linked via a urea bridge. The dimethylamino group on the pyrimidine ring may enhance solubility or target binding, while the 3-ethylphenyl substituent could influence steric interactions and lipophilicity.
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)pyrimidin-5-yl]-3-(3-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-4-11-6-5-7-12(8-11)18-15(21)19-13-9-16-14(17-10-13)20(2)3/h5-10H,4H2,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYOYMMYGZUKRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.
Substitution with Dimethylamino Group: The dimethylamino group is introduced at the 2-position of the pyrimidine ring using nucleophilic substitution reactions.
Urea Linkage Formation: The final step involves the reaction of the substituted pyrimidine with an isocyanate derivative of the ethylphenyl group to form the urea linkage.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea is characterized by its unique structure, which includes a pyrimidine ring and a urea functional group. Its molecular formula is , with a molecular weight of approximately 245.31 g/mol. The compound's structure facilitates interactions with biological targets, making it a candidate for therapeutic development.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, compounds derived from pyrimidine scaffolds have shown promising results against lung carcinoma and leukemia cell lines, demonstrating IC50 values in low micromolar ranges .
Case Study:
A study published in PubMed Central evaluated the cytotoxic effects of pyrimidine-based compounds on A549 lung cancer cells. The results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting that modifications to the pyrimidine structure could enhance efficacy against cancer cells .
Kinase Inhibition
The compound has been identified as a potential inhibitor of multiple tyrosine kinases, which are critical in cancer progression and other diseases. Inhibitors targeting these kinases can disrupt signaling pathways that promote tumor growth.
Data Table: Kinase Inhibition Potency
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea | c-Met | 0.021 |
| Other Pyrimidine Derivative | Src | 0.045 |
This table illustrates the potency of various pyrimidine derivatives in inhibiting key kinases involved in oncogenesis .
Drug Discovery
The synthesis of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea can be achieved through various synthetic routes involving the reaction of pyrimidine derivatives with substituted phenyl ureas. This versatility allows for the exploration of numerous analogs to optimize biological activity.
Synthesis Pathway:
The synthesis typically involves:
- Formation of the pyrimidine core.
- Coupling with an ethyl-substituted phenyl isocyanate.
- Purification and characterization via NMR and mass spectrometry.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea to various biological targets. These studies provide insights into the compound's mechanism of action and guide further modifications for enhanced potency.
Example Findings:
Docking simulations suggest that the compound binds effectively to ATP-binding sites of kinases, forming critical interactions that could inhibit their activity .
Wirkmechanismus
The mechanism of action of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the urea linkage provides stability and specificity in binding to target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Functional Comparisons
Heterocyclic Modifications
- Target Compound vs. M64: The target compound features a pyrimidine ring, while M64 contains a pyridine ring.
- Phenoxy vs. Dimethylamino Groups: The compound in has a phenoxy group on the pyrimidine ring, which increases steric bulk and reduces basicity compared to the dimethylamino group in the target compound. This difference may impact solubility and target engagement .
Phenyl Substituent Variations
- Ethyl Group Position : The target compound’s 3-ethylphenyl group contrasts with the 2-ethylphenyl group in . The meta-substitution (3-position) may allow for better conformational flexibility or target accessibility compared to the ortho-substituted (2-position) analogue .
- M64’s Trifluoromethyl-Morpholino Group: The trifluoromethyl group in M64 enhances metabolic stability and lipophilicity, while the morpholino ring contributes to solubility. These features are absent in the target compound, suggesting divergent pharmacokinetic profiles .
Core Modifications: Urea vs. Thiourea
- The thiourea derivative in replaces the urea oxygen with sulfur, reducing hydrogen-bonding capacity. Thioureas typically exhibit lower polarity and altered enzyme inhibition profiles compared to ureas .
Physicochemical and Pharmacokinetic Insights
- Solubility : M64HCl demonstrates the utility of hydrochloride salt formation to improve aqueous solubility, a strategy that could be applied to the target compound if solubility limitations arise .
- Molecular Weight : The thiourea derivative (367.38 g/mol) and the compound (334.38 g/mol) exceed typical thresholds for drug-likeness (≤500 g/mol), whereas the target compound’s molecular weight is unconfirmed but likely similar.
Biologische Aktivität
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The molecular formula of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea is with a molecular weight of approximately 272.35 g/mol. The compound features a pyrimidine ring substituted with a dimethylamino group and a phenyl urea moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets:
- Inhibition of Enzymes : Many urea derivatives inhibit specific enzymes, potentially affecting pathways related to cell proliferation and apoptosis.
- Antimicrobial Activity : Some studies suggest that related compounds exhibit activity against resistant strains of bacteria, indicating possible applications in treating infections caused by Mycobacterium tuberculosis and non-tuberculous mycobacteria .
Antimicrobial Properties
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea has been evaluated for its antimicrobial efficacy. A study highlighted the effectiveness of phenylurea compounds against Mycobacterium species, showing that modifications in the urea group can enhance potency against resistant strains .
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| 1-(2-Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea | MmpL3 (Mycobacterium) | 0.09 | High potency against resistant strains |
| Related Phenyl-Urea Compound | E. coli | Not specified | Inhibits bacterial SOS response |
Anticancer Activity
In vitro studies have demonstrated that similar compounds exhibit anticancer properties, particularly against various human cancer cell lines. The compound's structural features may allow it to interfere with cellular signaling pathways involved in tumor growth.
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.85 | High |
| A549 (Lung Cancer) | 4.53 | Moderate |
Study on Antimicrobial Efficacy
A recent investigation focused on the antimicrobial activity of phenylurea derivatives, revealing that certain modifications led to enhanced efficacy against Mycobacterium tuberculosis. The study emphasized the importance of the urea moiety in facilitating interactions with bacterial proteins involved in cell wall synthesis .
Evaluation of Anticancer Potential
Another study assessed the anticancer potential of urea derivatives, including those structurally similar to 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea. Results indicated significant inhibitory effects on cancer cell proliferation, suggesting potential for development as therapeutic agents .
Q & A
Q. What synthetic methodologies are most effective for producing 1-(2-(dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea, and how can reaction conditions be optimized?
The synthesis involves three critical steps:
- Nucleophilic substitution to introduce the dimethylamino group on the pyrimidine ring, typically using dimethylamine under reflux conditions.
- Urea linkage formation via reaction of the pyrimidine intermediate with an isocyanate derivative of 3-ethylphenyl.
- Final coupling using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the aryl group . Optimization strategies include:
- Temperature control (60–80°C for substitution; room temperature for coupling).
- Solvent selection (e.g., DMF for solubility; ethanol for purification).
- Catalytic systems (e.g., Pd(PPh₃)₄ for coupling efficiency) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and urea linkage integrity.
- High-resolution mass spectrometry (HRMS) : For molecular weight validation.
- HPLC with UV detection : To assess purity (>95% threshold for biological assays).
- X-ray crystallography : For resolving stereochemical ambiguities in the urea moiety .
Q. How should researchers design initial biological screening assays for this compound?
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against kinase targets (e.g., EGFR, VEGFR).
- Cell viability assays : Employ MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on the pyrimidine ring) influence biological activity?
Comparative studies of analogs reveal:
| Substituent Position | Biological Activity (IC₅₀, nM) | Key Difference |
|---|---|---|
| 2-(Dimethylamino) | 12.5 (EGFR) | Optimal H-bonding with kinase ATP pocket . |
| 4-(Dimethylamino) | >1000 (EGFR) | Steric hindrance disrupts binding . |
- Methodological approach : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and guide synthetic modifications .
Q. What strategies can resolve contradictions in reported biological activity data across studies?
- Orthogonal assays : Validate kinase inhibition using both radiometric (32P-ATP) and fluorescence-based methods.
- Dose-response curves : Test across multiple concentrations (1 nM–100 µM) to rule out assay artifacts.
- Cellular context : Compare activity in cell lines with varying expression levels of the target kinase .
Q. How can researchers validate the compound’s target specificity in complex biological systems?
- CRISPR-Cas9 knockout : Generate cell lines lacking the putative target and assess loss of compound activity.
- Proteome-wide profiling : Use affinity pulldown coupled with LC-MS/MS to identify off-target binding partners.
- Kinase selectivity panels : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) .
Q. What methodologies are recommended for pharmacokinetic profiling in preclinical studies?
- LogP measurement : Reverse-phase HPLC to determine lipophilicity (target logP: 2–4 for oral bioavailability).
- Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS.
- Plasma protein binding : Equilibrium dialysis to assess unbound fraction .
Data Contradiction Analysis
- Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay buffer conditions (e.g., Mg²+ concentration affecting ATP binding).
- Compound solubility (e.g., DMSO stock precipitation in aqueous media).
- Solution : Standardize protocols (e.g., 1 mM ATP, 10 mM MgCl₂) and use dynamic light scattering (DLS) to confirm solubility .
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